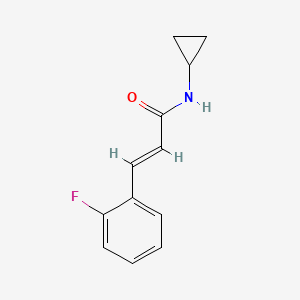![molecular formula C17H13Cl2NO5 B11047932 ethyl 4-(2,4-dichlorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11047932.png)
ethyl 4-(2,4-dichlorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-二氯苯基)-2,5-二氧代-3,4,5,6-四氢-2H-吡喃并[3,2-c]吡啶-8-羧酸乙酯是一种复杂的的有机化合物,属于吡喃并[3,2-c]吡啶衍生物类。该化合物以其独特的结构为特征,包括一个与吡喃环融合的吡啶环,并被乙基、二氯苯基和羧酸酯基团取代。
准备方法
合成路线和反应条件
4-(2,4-二氯苯基)-2,5-二氧代-3,4,5,6-四氢-2H-吡喃并[3,2-c]吡啶-8-羧酸乙酯的合成通常涉及多步有机反应。一种常见的方法包括在碱的存在下,将2,4-二氯苯甲醛与乙酰乙酸乙酯缩合,然后进行环化和氧化步骤。反应条件通常需要控制温度并使用催化剂以确保高产率和纯度。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用连续流动反应器来优化反应时间和条件。使用先进的纯化技术,例如重结晶和色谱法,对于以纯净形式获得该化合物至关重要。合成过程的可扩展性对于其在大规模生产中的应用至关重要。
化学反应分析
反应类型
4-(2,4-二氯苯基)-2,5-二氧代-3,4,5,6-四氢-2H-吡喃并[3,2-c]吡啶-8-羧酸乙酯可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以形成相应的醌。
还原: 还原反应可以将羰基转化为醇。
取代: 二氯苯基中的卤素原子可以用其他亲核试剂取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4) 等还原剂。
取代: 在碱性条件下可以使用胺、硫醇和醇盐等亲核试剂。
主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可以生成醌,而还原可以生成醇。取代反应会导致具有不同官能团的各种衍生物。
科学研究应用
4-(2,4-二氯苯基)-2,5-二氧代-3,4,5,6-四氢-2H-吡喃并[3,2-c]吡啶-8-羧酸乙酯在科学研究中有多种应用:
药物化学: 研究其作为抗炎、抗菌和抗癌剂的潜力。
生物学: 该化合物用于生物测定中研究其对细胞过程和途径的影响。
药理学: 研究重点在于其药代动力学和药效学,以了解其治疗潜力。
工业: 探索其在合成其他复杂有机分子以及作为药物开发中的构建模块的使用。
作用机制
4-(2,4-二氯苯基)-2,5-二氧代-3,4,5,6-四氢-2H-吡喃并[3,2-c]吡啶-8-羧酸乙酯的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以抑制某些酶或受体,从而产生其治疗效果。例如,它可能抑制环氧合酶 (COX) 酶的活性,从而减少炎症。确切的分子靶标和途径取决于特定的应用和正在研究的生物系统。
相似化合物的比较
4-(2,4-二氯苯基)-2,5-二氧代-3,4,5,6-四氢-2H-吡喃并[3,2-c]吡啶-8-羧酸乙酯可以与其他吡喃并[3,2-c]吡啶衍生物和类似的杂环化合物进行比较。一些类似的化合物包括:
4-(2,4-二氯苯基)-1,2,3,4-四氢-6-甲基-2-硫代嘧啶-5-羧酸乙酯: 以其抗氧化特性而闻名.
吲哚衍生物: 这些化合物具有多种生物活性,包括抗病毒、抗炎和抗癌特性.
4-(2,4-二氯苯基)-2,5-二氧代-3,4,5,6-四氢-2H-吡喃并[3,2-c]吡啶-8-羧酸乙酯的独特性在于其特定的结构和官能团的组合,这使其具有独特的化学和生物学特性。
属性
分子式 |
C17H13Cl2NO5 |
|---|---|
分子量 |
382.2 g/mol |
IUPAC 名称 |
ethyl 4-(2,4-dichlorophenyl)-2,5-dioxo-4,6-dihydro-3H-pyrano[3,2-c]pyridine-8-carboxylate |
InChI |
InChI=1S/C17H13Cl2NO5/c1-2-24-17(23)11-7-20-16(22)14-10(6-13(21)25-15(11)14)9-4-3-8(18)5-12(9)19/h3-5,7,10H,2,6H2,1H3,(H,20,22) |
InChI 键 |
CMNNJDHJVADHOR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CNC(=O)C2=C1OC(=O)CC2C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,5-Difluorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047850.png)
![2-Amino-6-methyl-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11047851.png)
![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11047860.png)
![N-[2-(Adamantan-1-yloxy)ethyl]-2-{[5-methyl-2-(propan-2-YL)phenoxy]methyl}benzamide](/img/structure/B11047867.png)

![2-Phenyl-5-[2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-ol](/img/structure/B11047887.png)

![7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11047896.png)
![N-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11047901.png)
![2-Methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11047905.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11047906.png)
![6-methoxy-9-(3,4,5-trimethoxyphenyl)furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11047914.png)
![6-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11047915.png)
![2-(2-Quinolyl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11047918.png)
